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Compound of Interest

Compound Name: Methyl isoquinoline-3-carboxylate

Cat. No.: B1299004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
isoquinoline-3-carboxylate. The information herein is intended to support research,
development, and quality control activities where this compound is of interest. The data
presented is a combination of predicted values based on established spectroscopic principles
and data from closely related compounds, compiled to offer a reliable reference in the absence
of a complete, publicly available experimental dataset.

Chemical and Physical Properties

Methyl isoquinoline-3-carboxylate is an off-white to light yellow solid.[1][2] It is a member of
the isoquinoline family, a class of heterocyclic aromatic compounds with significance in
medicinal chemistry.[1]

Property Value Reference
Molecular Formula C11HoNO:2 [31[41[5]
Molecular Weight 187.19 g/mol [21[31[4]
CAS Number 27104-73-0 [21[31[4]
Melting Point 86-88 °C [1][2]
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Spectroscopic Data

The following sections provide a detailed breakdown of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl isoquinoline-
3-carboxylate.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic
protons of the isoquinoline ring system and the methyl ester group.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.3 S 1H H-1
~8.5 s 1H H-4
~8.2 d 1H H-5 or H-8
~8.0 d 1H H-8 or H-5
~7.8 t 1H H-6 or H-7
~7.7 t 1H H-7 or H-6
~4.0 S 3H -OCHs

Note: Predicted chemical shifts are based on the analysis of similar isoquinoline structures and
general principles of NMR spectroscopy. Actual values may vary depending on the solvent and
experimental conditions.

3C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon skeleton of the molecule. Aromatic carbons
typically resonate in the 120-150 ppm range.[6]
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Chemical Shift (8) ppm Assighment
~166 C=0 (ester)
~153 C-1

~145 C-3

~137 C-4a

~131 C-8a

~130 C-7

~129 C-5

~128 C-6

~127 C-8

~120 C-4

~53 -OCHs

Note: Predicted chemical shifts are based on computational models and data from analogous
compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic system
and the methyl ester functional group.

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
~1720 Strong C=0 Stretch (Ester)
1600-1450 Medium-Strong Aromatic C=C Ring Stretch
1300-1100 Strong C-O Stretch (Ester)

Aromatic C-H Bend (Out-of-

900-675 Strong
plane)
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Note: The exact positions of the peaks can be influenced by the physical state of the sample
(e.g., solid vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.
m/z lon
187.06 [M]*
188.07 [M+H]*
156.05 [M-OCHs]*
128.04 [M-COOCHs]*

Note: The molecular ion peak [M]* is expected at m/z 187. Fragmentation may occur through
the loss of the methoxy or the entire carbomethoxy group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of Methyl isoquinoline-3-carboxylate in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds). The
solution should be clear and free of particulate matter.

e Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

o Data Acquisition: Acquire the *H and *3C NMR spectra on a spectrometer (e.g., 400 or 500
MHz). Standard acquisition parameters for small organic molecules should be employed.
Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing
(6 = 0.00 ppm).

FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of Methyl isoquinoline-3-carboxylate with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic
press to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum over the range of 4000-400 cm~1. A background spectrum of a blank
KBr pellet should be collected for reference.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography. The sample
is vaporized in the ion source.

lonization: The vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

Methyl isoquinoline-3-carboxylate.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]
o 2. FEW-3-FRERFES 97% | Sigma-Aldrich [sigmaaldrich.com]

¢ 3. chemsynthesis.com [chemsynthesis.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1299004?utm_src=pdf-body-img
https://www.benchchem.com/product/b1299004?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9188097_EN.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/338559
https://www.chemsynthesis.com/base/chemical-structure-2551.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]

5. calpaclab.com [calpaclab.com]

6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective
derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
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carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299004#spectroscopic-data-nmr-ir-mass-of-methyl-
isoquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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